
1,1-Cyclopropanedicarbonyl chloride
描述
1,1-Cyclopropanedicarbonyl chloride: is an organic compound with the molecular formula C₅H₄Cl₂O₂ . It is a derivative of cyclopropane, featuring two carbonyl chloride groups attached to the cyclopropane ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Cyclopropanedicarbonyl chloride can be synthesized from 1,1-Cyclopropanedicarboxylic acid . The process involves the reaction of the acid with thionyl chloride (SOCl₂) , which replaces the hydroxyl groups with chlorine atoms, forming the desired compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in a controlled environment to manage the exothermic nature of the process and to ensure the purity of the final product. The use of phosphorus trichloride (PCl₃) or oxalyl chloride (COCl)₂ can also be considered as alternative chlorinating agents.
化学反应分析
Types of Reactions: 1,1-Cyclopropanedicarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,1-Cyclopropanedicarboxylic acid.
Reduction: It can be reduced to 1,1-Cyclopropanedimethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions.
1,1-Cyclopropanedicarboxylic acid: Formed from hydrolysis.
1,1-Cyclopropanedimethanol: Formed from reduction.
科学研究应用
1,1-Cyclopropanedicarbonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Acts as an intermediate in the synthesis of potential drug candidates.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 1,1-Cyclopropanedicarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.
相似化合物的比较
- 1,1-Cyclopropanedicarboxylic acid
- 1,1-Cyclopropanedimethanol
- Cyclopropanecarbonyl chloride
- Cyclopropanecarboxylic acid chloride
Uniqueness: 1,1-Cyclopropanedicarbonyl chloride is unique due to the presence of two carbonyl chloride groups on the cyclopropane ring, which imparts distinct reactivity compared to its analogs. This dual functionality allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
cyclopropane-1,1-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJXTLGNVAYKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575810 | |
| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34782-60-0 | |
| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)
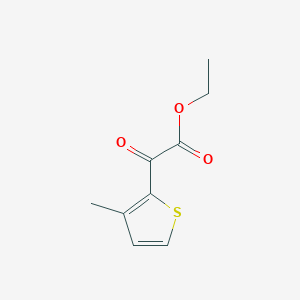
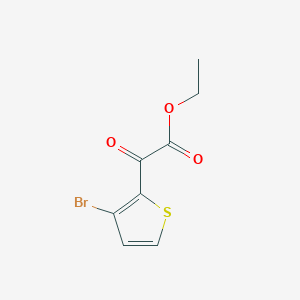
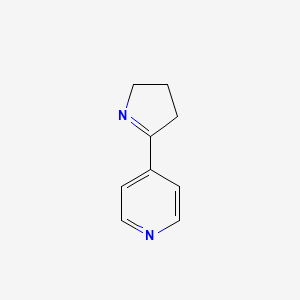
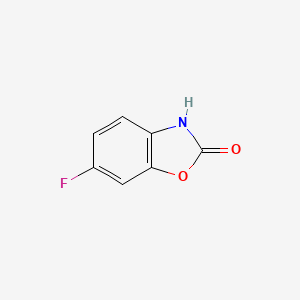
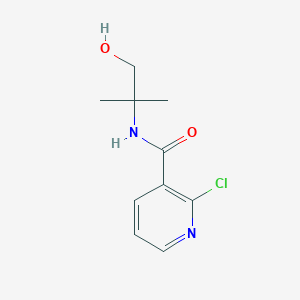
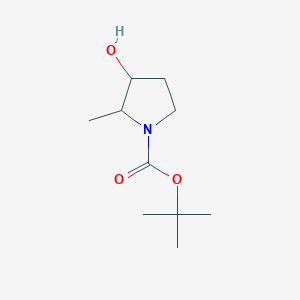

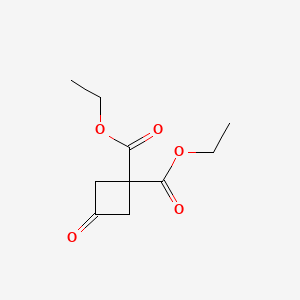
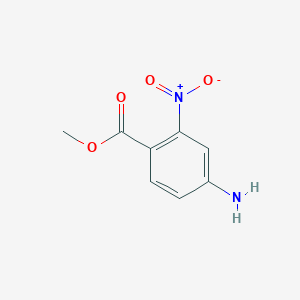
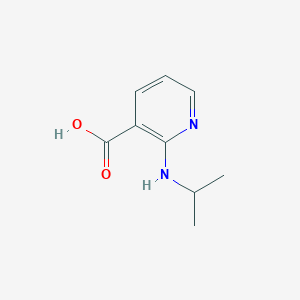
![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
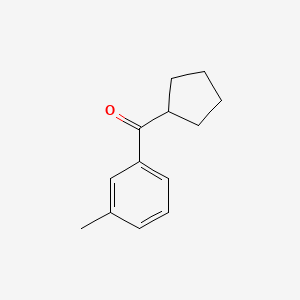
![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)
